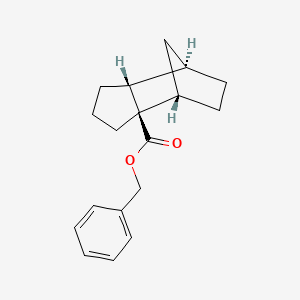
Benzyl octahydro-3aH-4,7-methanoindene-3a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl octahydro-3aH-4,7-methanoindene-3a-carboxylate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound’s molecular formula is C13H18O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl octahydro-3aH-4,7-methanoindene-3a-carboxylate typically involves the reaction of benzyl alcohol with octahydro-3aH-4,7-methanoindene-3a-carboxylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring the efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzyl octahydro-3aH-4,7-methanoindene-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Benzyl octahydro-3aH-4,7-methanoindene-3a-carboxylate is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Benzyl octahydro-3aH-4,7-methanoindene-3a-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3a,4,7,7a-tetrahydro-4,7-methanoindene: Similar in structure but lacks the benzyl ester group.
Hexahydro-4,7-methanoindene derivatives: Share the core structure but differ in functional groups attached.
Uniqueness
Benzyl octahydro-3aH-4,7-methanoindene-3a-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
93107-50-7 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
benzyl (1S,2R,6R,7R)-tricyclo[5.2.1.02,6]decane-2-carboxylate |
InChI |
InChI=1S/C18H22O2/c19-17(20-12-13-5-2-1-3-6-13)18-10-4-7-16(18)14-8-9-15(18)11-14/h1-3,5-6,14-16H,4,7-12H2/t14-,15+,16-,18-/m1/s1 |
InChI Key |
DWMBSFXHVVWFMC-KYHPRHEASA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]3CC[C@@H](C3)[C@@]2(C1)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















